Cas no 1805935-31-2 (2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide)

2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide
-
- インチ: 1S/C7H9F2N3O2S/c8-7(9)4-1-2-6(15(11,13)14)12-5(4)3-10/h1-2,7H,3,10H2,(H2,11,13,14)
- InChIKey: BPRXJBOBGBRBNN-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C(C(F)F)C(CN)=N1)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 304
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 107
2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029074264-500mg |
2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide |
1805935-31-2 | 97% | 500mg |
$855.75 | 2022-04-01 | |
Alichem | A029074264-250mg |
2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide |
1805935-31-2 | 97% | 250mg |
$504.00 | 2022-04-01 | |
Alichem | A029074264-1g |
2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide |
1805935-31-2 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamideに関する追加情報
Professional Introduction to 2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide (CAS No. 1805935-31-2)
2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide (CAS No. 1805935-31-2) is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its unique structural and functional properties, represents a promising candidate for various therapeutic applications. Its molecular structure, featuring both an aminomethyl group and a difluoromethyl substituent, contributes to its versatility and potential in drug development.
The pyridine-6-sulfonamide core of this compound is particularly noteworthy, as it provides a scaffold that is amenable to further functionalization and modification. This feature is crucial in medicinal chemistry, where the ability to tailor molecular structures to achieve specific biological activities is paramount. The presence of the difluoromethyl group further enhances the compound's potential, as this moiety is known to improve metabolic stability and binding affinity in many drug candidates.
In recent years, there has been a growing interest in the development of novel sulfonamide derivatives for their potential therapeutic benefits. Sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties, making them a valuable class of compounds in drug discovery. The specific combination of functional groups in 2-(aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide positions it as a promising candidate for further investigation in these areas.
The aminomethyl group in the molecule introduces a reactive site that can be utilized for further chemical modifications, such as coupling with other pharmacophores or forming hydrogen bonds with biological targets. This flexibility makes the compound a valuable tool for medicinal chemists seeking to develop new drugs with enhanced efficacy and reduced side effects. Additionally, the difluoromethyl group can influence the electronic properties of the molecule, potentially affecting its solubility, bioavailability, and overall pharmacokinetic profile.
The synthesis of 2-(aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide presents unique challenges due to the complexity of its molecular structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in facilitating the synthesis of such complex molecules.
In the context of current research, 2-(aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide has been explored for its potential applications in oncology. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases and other enzymes involved in cancer cell proliferation. The ability to modulate these targets could lead to the development of novel anticancer therapies that offer improved outcomes for patients.
The sulfonamide moiety is particularly relevant in this context, as it has been shown to interact with biological targets in a manner that disrupts key cellular processes. By incorporating this group into the molecular framework of 2-(aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide, researchers aim to develop compounds that can selectively inhibit cancer-related pathways while minimizing toxicity to healthy cells.
Beyond oncology, 2-(aminomethyl)-3-(difluoromethyl)
`pyridine-6-sulfonamide` also holds promise for applications in infectious disease treatment. The structural features of this compound make it a viable candidate for developing new antibiotics or antiviral agents. The unique combination of functional groups provides opportunities for designing molecules that can effectively combat resistant strains of bacteria or viruses.
The development of novel therapeutic agents is often hampered by challenges such as drug resistance and limited treatment options. Compounds like 2-(
`aminomethyl`)
)-3-(`difluoromethyl`)
`pyridine-6-sulfonamide` offer hope by providing new chemical entities that can address these issues. By leveraging cutting-edge synthetic methods and computational modeling techniques, researchers are able to rapidly screen and optimize potential drug candidates.
In conclusion, 2-(`aminomethyl`)-3-(`difluoromethyl`) `pyridine-6-sulfonamide` (CAS No. 1805935-31-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development in various therapeutic areas, including oncology and infectious diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel drugs.
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